molecular formula C23H22N4O4 B2713916 N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-23-9

N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2713916
CAS No.: 941876-23-9
M. Wt: 418.453
InChI Key: NXWSNESRBNPQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with methoxyphenyl and methoxybenzyl groups. Its structure integrates acetamide and pyrazine moieties, making it a candidate for pharmacological studies, particularly in oncology and antimicrobial research. The compound’s synthesis typically involves multi-step reactions, including cyclization and coupling of pre-functionalized intermediates, as seen in analogous heterocyclic systems .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-30-18-9-7-16(8-10-18)19-13-20-23(29)26(11-12-27(20)25-19)15-22(28)24-14-17-5-3-4-6-21(17)31-2/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSNESRBNPQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine with an appropriate acetamide derivative. The detailed synthetic pathway can be outlined as follows:

  • Starting Materials :
    • 2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine
    • 2-Methoxybenzylamine
    • Acetic anhydride (as an acetylating agent)
  • Reaction Conditions :
    • The reaction is generally carried out under reflux conditions in a suitable solvent such as dichloromethane or ethanol.
    • The product is purified by recrystallization or chromatography.
  • Characterization :
    • The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as the DPPH radical scavenging method. In studies, this compound demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Reference
This compound78.5
Ascorbic Acid80.0

Anticancer Activity

The anticancer properties of this compound have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that the compound exhibited cytotoxic effects on both cell lines.

Cell LineIC50 (µM)Reference
U-8725
MDA-MB-23130

Research indicates that the anticancer activity may be attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division. This mechanism is similar to that observed in other pyrazole derivatives.

Case Studies

Several studies have reported on the biological activities of related compounds with similar scaffolds:

  • Antimicrobial Activity : Compounds with a phenoxy-N-arylacetamide structure have shown broad-spectrum antimicrobial activity against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, exhibiting minimum inhibitory concentrations (MICs) in the low µg/mL range .
  • Anti-inflammatory Effects : Certain derivatives have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases .
  • Analgesic Properties : The analgesic activity has been evaluated in animal models, revealing significant pain relief comparable to standard analgesics like ibuprofen .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed analysis:

Pyrazolo[1,5-a]Pyrazine Derivatives
  • N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide ()
    • Structural Differences : Replaces the 2-methoxybenzyl group with a dihydrobenzodioxin moiety and introduces 3,4-dimethoxyphenyl instead of 4-methoxyphenyl.
    • Impact : The dihydrobenzodioxin group may enhance metabolic stability, while additional methoxy groups could alter receptor binding .
  • 2-{[2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4-Yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide () Structural Differences: Substitutes the acetamide’s oxygen with a sulfanyl group and replaces the methoxybenzyl with a phenoxyphenyl group.
Pyrazolo[3,4-d]Pyrimidine Derivatives
  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide () Structural Differences: Contains a pyrazolo[3,4-d]pyrimidine core instead of pyrazolo[1,5-a]pyrazine, with a sulfonamide substituent. Impact: The sulfonamide group may confer enhanced solubility and kinase inhibitory activity, as seen in similar compounds .
Benzoxazole and Thiazolidinone Derivatives
  • 2-(4-Chloro-3-Methylphenoxy)-N-(4-Oxo-2-Arylthiazolidin-3-Yl)Acetamide () Structural Differences: Replaces the pyrazolo-pyrazine core with a thiazolidinone ring. Impact: Thiazolidinones are associated with antimicrobial activity, suggesting divergent biological targets compared to pyrazine-based compounds .

Key Observations :

  • The target compound’s synthesis yields (60-75%) are comparable to benzoxazole derivatives but lower than thiazolidinones, likely due to the complexity of pyrazine ring formation .
  • Pd-catalyzed methods (e.g., ) offer precision but lower yields, whereas cyclization (e.g., ) is more efficient .

Key Observations :

  • Pyrazolo[1,5-a]pyrazine derivatives are understudied in biological assays compared to pyrazolo[3,4-d]pyrimidines, which show potent anticancer activity .
  • Thiazolidinones and benzothiazoles exhibit broader antimicrobial and anti-inflammatory profiles, suggesting the target compound may require functionalization for similar applications .

Q & A

Basic: How can researchers optimize the synthesis of N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?

Methodological Answer:
The synthesis typically involves condensation of pyrazolo[1,5-a]pyrazinone precursors with substituted α-chloroacetamides. Key steps include:

  • Reagent Selection : Use N-(2-methoxybenzyl)-α-chloroacetamide as the alkylating agent to introduce the methoxybenzyl group. Reaction with 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl intermediates under reflux in aprotic solvents (e.g., DMF or THF) for 8–12 hours .
  • Catalyst Optimization : Employ potassium carbonate or triethylamine as a base to deprotonate intermediates and enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substitution patterns. Key signals include:
    • Methoxy groups: δ ~3.8–3.9 ppm (singlet for OCH3).
    • Pyrazolo[1,5-a]pyrazinone core: δ ~7.5–8.5 ppm (aromatic protons) and ~160–170 ppm (carbonyl carbons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~460).
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O from methoxy groups) confirm functional groups .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Mitigation strategies include:

  • Control Experiments : Use standardized solvents (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts.
  • Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to assess potency (IC50) and efficacy (Emax) across multiple replicates.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assay) to distinguish direct target effects from off-target toxicity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrazinone derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Varied substituents at the 4-oxo position (e.g., methyl, phenyl, halogen).
    • Alternative benzyl groups (e.g., 3-methoxy, 4-fluoro) to assess steric/electronic effects.
  • Functional Assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulk/hydrophobicity with activity. Prioritize analogs with predicted ΔG < -8 kcal/mol .

Advanced: How can researchers address stability challenges during in vitro studies?

Methodological Answer:

  • Degradation Analysis : Conduct forced degradation studies (e.g., exposure to light, heat, or pH extremes) monitored via HPLC. Identify degradation products (e.g., hydrolysis of the acetamide bond).
  • Formulation Optimization : Use lyophilized powders stored at -20°C in inert atmospheres (argon) to prevent oxidation. For aqueous solutions, add stabilizers (e.g., 0.1% BSA) to reduce aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.